5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide is a chemical compound with significant potential in various scientific fields. It is known for its unique structure, which includes a thiazole ring fused to a pyridine ring, and its applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide typically involves the reaction of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. This intermediate is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds such as Edoxaban.
Industry: It is utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide involves its interaction with specific molecular targets and pathways. For instance, as an intermediate for Edoxaban, it plays a role in inhibiting Factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of blood clots, making it useful in anticoagulant therapies.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
- Thiazolo[5,4-c]pyridine, 4,5,6,7-tetrahydro-5-methyl-
Uniqueness
What sets 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide apart from similar compounds is its specific structure and the presence of the dihydrobromide salt, which can influence its solubility, stability, and reactivity. This unique combination of properties makes it particularly valuable in the synthesis of pharmaceutical intermediates and other specialized applications.
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2BrH/c1-10-3-2-5-6(4-10)11-7(8)9-5;;/h2-4H2,1H3,(H2,8,9);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGWAKWQAAQNLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)N.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.